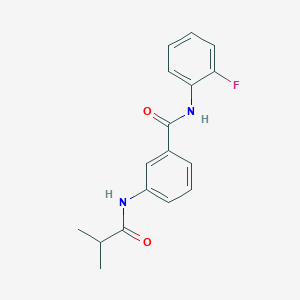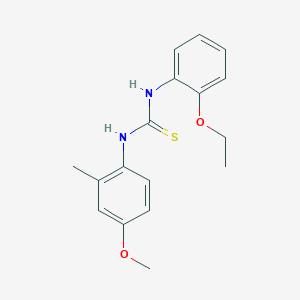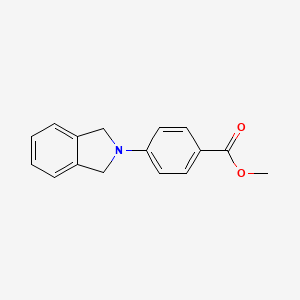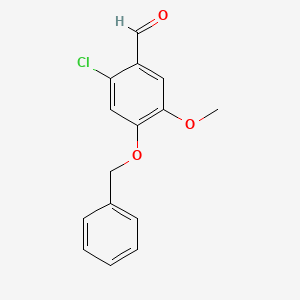
N-(2-fluorophenyl)-3-(isobutyrylamino)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluorophenyl)-3-(isobutyrylamino)benzamide, also known as FIPI, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. It was first synthesized in 2009 by researchers at the University of Illinois and has since been studied extensively for its mechanism of action and potential applications in various fields of research.
作用机制
N-(2-fluorophenyl)-3-(isobutyrylamino)benzamide exerts its inhibitory effect on PLD activity by binding to the active site of the enzyme and preventing the hydrolysis of phosphatidylcholine to produce phosphatidic acid. This inhibition of PLD activity leads to a decrease in the production of phosphatidic acid, which is a critical signaling molecule involved in various cellular processes.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-3-(isobutyrylamino)benzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and modulate the expression of various genes involved in cellular processes. Additionally, N-(2-fluorophenyl)-3-(isobutyrylamino)benzamide has been shown to have anti-inflammatory effects and to protect against oxidative stress.
实验室实验的优点和局限性
One of the main advantages of using N-(2-fluorophenyl)-3-(isobutyrylamino)benzamide in lab experiments is its specificity for PLD inhibition. This allows researchers to study the specific effects of PLD inhibition on various cellular processes without interfering with other signaling pathways. However, one limitation of using N-(2-fluorophenyl)-3-(isobutyrylamino)benzamide is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are many potential future directions for the study of N-(2-fluorophenyl)-3-(isobutyrylamino)benzamide. One area of research is the development of more potent and selective PLD inhibitors that can be used in a wider range of experiments. Additionally, there is a need for more studies to investigate the potential therapeutic applications of N-(2-fluorophenyl)-3-(isobutyrylamino)benzamide in various diseases, including cancer and neurodegenerative disorders. Finally, more research is needed to understand the specific mechanisms by which N-(2-fluorophenyl)-3-(isobutyrylamino)benzamide exerts its effects on cellular processes.
合成方法
The synthesis of N-(2-fluorophenyl)-3-(isobutyrylamino)benzamide involves a multi-step process that includes the condensation of 2-fluoroaniline with isobutyryl chloride to form the intermediate N-(2-fluorophenyl)-isobutyramide. This intermediate is then reacted with benzoyl chloride to form the final product, N-(2-fluorophenyl)-3-(isobutyrylamino)benzamide.
科学研究应用
N-(2-fluorophenyl)-3-(isobutyrylamino)benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to inhibit the activity of phospholipase D (PLD), an enzyme that plays a critical role in a wide range of cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization. By inhibiting PLD activity, N-(2-fluorophenyl)-3-(isobutyrylamino)benzamide has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
属性
IUPAC Name |
N-(2-fluorophenyl)-3-(2-methylpropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c1-11(2)16(21)19-13-7-5-6-12(10-13)17(22)20-15-9-4-3-8-14(15)18/h3-11H,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKZHFUIDYUVHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-3-[(2-methylpropanoyl)amino]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-methylbenzoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5761413.png)
![3-chloro-N-{4-[N-(3-chlorobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5761416.png)





![N-methyl-3-(2-nitrophenyl)-N-[2-(2-pyridinyl)ethyl]-2-propen-1-amine](/img/structure/B5761454.png)


![5-chloro-1,4,6-trimethyl-3-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5761476.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5761478.png)
![N'-(3,5-diiodo-2-methoxybenzylidene)-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5761484.png)
![ethyl 4-amino-2-[(1-naphthylmethyl)thio]-5-pyrimidinecarboxylate](/img/structure/B5761489.png)